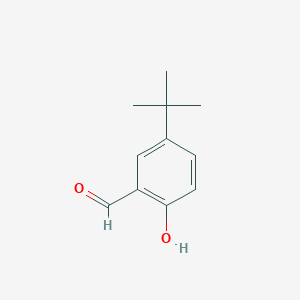

5-tert-Butyl-2-hydroxybenzaldehyde

Beschreibung

Structural Context and Significance within Substituted Salicylaldehydes

5-tert-Butyl-2-hydroxybenzaldehyde, with the chemical formula C₁₁H₁₄O₂, possesses a benzene (B151609) ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a bulky tert-butyl group. nih.govnist.gov The hydroxyl and aldehyde groups are positioned ortho to each other, a characteristic feature of salicylaldehydes. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen, which influences the compound's conformation and reactivity. nih.gov

The defining feature of this molecule is the tert-butyl group at the 5-position (para to the hydroxyl group). This bulky substituent exerts significant steric and electronic effects, which distinguish it from unsubstituted salicylaldehyde (B1680747) and other derivatives. The tert-butyl group enhances the lipophilicity of the molecule, influencing its solubility and its interactions in biological and chemical systems. tandfonline.com Furthermore, its electron-donating nature can modulate the reactivity of the aromatic ring and the functional groups.

The presence of these functional groups makes this compound a versatile precursor. The aldehyde group readily participates in condensation reactions, most notably with amines to form Schiff bases. researchgate.netresearchgate.net The phenolic hydroxyl group can be deprotonated to form phenoxides, which are excellent ligands for a wide array of metal ions. researchgate.net This dual reactivity is central to its extensive use in the synthesis of complex organic molecules and coordination compounds.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2725-53-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 251-252 °C at 729 mmHg |

| Melting Point | 100-103 °C |

| Density | 1.039 g/mL at 25 °C |

| Refractive Index | n20/D 1.539 |

This table is interactive. Users can sort and filter the data.

Historical Perspective of Salicylaldehyde Derivatives in Organic Synthesis

Salicylaldehyde and its derivatives have a rich history in organic synthesis, serving as foundational materials for a multitude of chemical transformations. google.com Historically, they have been key intermediates in the production of dyes, fragrances, and pharmaceuticals. google.com The development of methods to synthesize substituted salicylaldehydes, such as the Duff reaction and the Reimer-Tiemann reaction, opened avenues for creating a diverse library of these compounds with tailored properties. google.com

The ability of salicylaldehydes to form stable metal complexes has been recognized for over a century. These complexes have found applications as catalysts, pigments, and analytical reagents. The introduction of various substituents onto the salicylaldehyde scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and stability. nih.govtaylorandfrancis.com

In more recent decades, the focus has shifted towards the use of salicylaldehyde derivatives in the synthesis of more complex molecular architectures, including macrocycles and polymers. Their role in the formation of Schiff bases has been particularly significant, as these compounds are not only important in their own right but also serve as versatile ligands in coordination chemistry. tandfonline.comresearchgate.netscience.gov The continuous exploration of new reactions and applications of salicylaldehyde derivatives underscores their enduring importance in the field of organic synthesis. nih.gov

Current Research Trends and Future Outlook for this compound

Current research involving this compound is vibrant and multifaceted, reflecting its versatility as a chemical intermediate. A major area of investigation is its use in the synthesis of Schiff base ligands and their corresponding metal complexes. researchgate.netsigmaaldrich.com These complexes are being explored for a variety of applications, including:

Catalysis: The steric bulk of the tert-butyl group can create specific catalytic pockets, leading to enhanced selectivity in various organic transformations.

Biomimetic Chemistry: Researchers are designing and synthesizing metal complexes that mimic the active sites of metalloenzymes. researchgate.net

Materials Science: The unique photophysical properties of some of its derivatives are being investigated for applications in fluorescent sensors and organic light-emitting diodes (OLEDs). nih.govbiosynth.com

Another significant research trend is the derivatization of this compound to create novel organic compounds with specific functionalities. For instance, it is used as a starting material for the synthesis of more complex heterocyclic compounds and multidentate ligands. nih.govresearchgate.netmdpi.com The photochemical reactivity of its derivatives is also an emerging area of interest, with studies exploring light-induced cyclization reactions to form novel benzofuranone structures. mdpi.com

The future outlook for this compound is promising. Its utility in creating structurally diverse and functionally complex molecules ensures its continued relevance in academic and industrial research. georganics.sk The development of more efficient and sustainable synthetic methods for its derivatives will likely expand its range of applications. Furthermore, as the demand for new materials with tailored properties grows, the unique steric and electronic contributions of the tert-butyl group will continue to be exploited in the design of novel functional molecules.

Selected Research Applications of this compound

| Application Area | Specific Use |

|---|---|

| Coordination Chemistry | Synthesis of Schiff base ligands for metal complexes. researchgate.netsigmaaldrich.com |

| Organic Synthesis | Precursor for heterocyclic compounds and multidentate ligands. nih.govresearchgate.netmdpi.com |

| Materials Science | Development of fluorescent materials. biosynth.com |

| Biomimetic Chemistry | Modeling active sites of metalloenzymes. researchgate.net |

| Wastewater Treatment | Acts as a hydrogen donor to remove organic contaminants. biosynth.com |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363063 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-53-3 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Tert Butyl 2 Hydroxybenzaldehyde and Its Analogs

Established Synthetic Pathways and Mechanistic Considerations

Modified Reimer-Tiemann Reaction for Substituted Salicylaldehydes

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols to produce salicylaldehydes. mdma.chwikipedia.org The reaction typically involves treating a phenol (B47542) with chloroform (B151607) in a basic aqueous solution. geeksforgeeks.orgbyjus.com The process is a cornerstone of industrial organic chemistry for synthesizing salicylaldehyde (B1680747) and its derivatives. numberanalytics.com

The mechanism begins with the deprotonation of chloroform by a strong base, such as sodium hydroxide, to form a trichlorocarbanion. This intermediate then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene. geeksforgeeks.orgbyjus.com The phenol is also deprotonated by the base to form a phenoxide ion, which is more susceptible to electrophilic attack. The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenoxide intermediate. Subsequent hydrolysis of this intermediate yields the final salicylaldehyde product. geeksforgeeks.orgnumberanalytics.com

The reaction is typically conducted in a biphasic solvent system because hydroxides are not readily soluble in chloroform. wikipedia.orgrecnotes.com This requires vigorous mixing, phase-transfer catalysts, or emulsifying agents to bring the reactants together. wikipedia.orgrecnotes.com While the reaction often needs initial heating to start, it can become highly exothermic and may require careful temperature control to prevent thermal runaways. byjus.comsciencemadness.org

For substituted phenols like 4-tert-butylphenol, the Reimer-Tiemann reaction can produce 5-tert-butyl-2-hydroxybenzaldehyde. However, yields for alkylphenols in the Reimer-Tiemann reaction can vary, generally ranging from 5% to 35%. sciencemadness.org The reaction's regioselectivity is influenced by the steric and electronic properties of the substituent on the phenol ring. While the reaction generally favors ortho-formylation, the formation of para-isomers is a common side reaction. wikipedia.orggeeksforgeeks.org In comparison to other formylation methods like the Gattermann, Vilsmeier-Haack, or Duff reactions, the Reimer-Tiemann reaction is often preferred due to its operational simplicity and the avoidance of acidic or anhydrous conditions. wikipedia.orgunacademy.com

| Reagent/Condition | Role/Parameter |

| 4-tert-Butylphenol | Starting material |

| Chloroform | Source of the formyl group (via dichlorocarbene) |

| Sodium Hydroxide | Base for deprotonation of phenol and chloroform |

| Solvent System | Typically a biphasic aqueous-organic system |

| Temperature | Initial heating followed by potential exotherm |

| Yield | Generally moderate for substituted phenols |

Phenol Formylation Approaches

Phenol formylation offers an alternative route to salicylaldehydes, often with improved yields and regioselectivity compared to the classical Reimer-Tiemann reaction. These methods typically employ a formylating agent, such as paraformaldehyde, in the presence of a catalyst.

A highly effective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of a Lewis acid, such as magnesium chloride (MgCl₂), and a base like triethylamine (B128534) (Et₃N). mdma.chorgsyn.org This approach has been successfully applied to the synthesis of this compound from 4-tert-butylphenol. mdma.ch

The reaction is typically carried out by heating a mixture of the phenol, anhydrous magnesium dichloride, triethylamine, and an excess of dry paraformaldehyde in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran. mdma.chorgsyn.org The use of anhydrous reagents and an inert atmosphere is crucial for the success of the reaction. researchgate.net This method is known for its high regioselectivity, exclusively producing the ortho-formylated product. orgsyn.org For the synthesis of this compound from 4-tert-butylphenol, a yield of 83% has been reported. mdma.ch

The mechanism is believed to involve the formation of a magnesium phenoxide complex. The magnesium ion plays a crucial role in directing the formylation to the ortho position through coordination with both the phenoxide and formaldehyde (B43269). sciencemadness.org This chelation facilitates the electrophilic attack of formaldehyde at the ortho position of the phenol ring. The reaction is generally applicable to a wide range of substituted phenols, with electron-donating groups typically promoting the reaction. orgsyn.org

Another Lewis acid that can be employed is tin(IV) chloride (SnCl₄) in combination with an amine base. youtube.com The Lewis acid activates the formaldehyde, making it a more potent electrophile.

| Reactant/Catalyst | Role | Solvent | Temperature | Reported Yield |

| 4-tert-Butylphenol | Substrate | Acetonitrile | Reflux | 83% |

| Paraformaldehyde | Formylating agent | |||

| Magnesium Chloride | Lewis acid catalyst | |||

| Triethylamine | Base |

In phenol formylation reactions catalyzed by Lewis acids like tin(IV) chloride, the choice of base can significantly influence the reaction's outcome. Tributylamine (B1682462) is often used as a base in these reactions. youtube.com

The primary role of tributylamine is to act as a proton scavenger, neutralizing the hydrochloric acid that is generated during the reaction. This prevents side reactions and deactivation of the catalyst. The amine base, in conjunction with the Lewis acid, is thought to form a complex that enhances the reactivity of the formylating agent. The bulky nature of the tributyl groups can also influence the regioselectivity of the formylation.

Optimization of the reaction conditions, including the molar ratios of the phenol, paraformaldehyde, Lewis acid, and tributylamine, as well as the reaction temperature and time, is essential to maximize the yield and purity of the desired salicylaldehyde. The use of tributylamine can lead to improved yields and cleaner reaction profiles compared to other amine bases in certain systems. youtube.com

Advanced Synthetic Strategies and Process Optimization

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry represents a significant advancement in chemical synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up.

The synthesis of salicylaldehydes, including this compound, can be adapted to continuous flow systems. For instance, the established formylation methods, such as the MgCl₂/triethylamine-catalyzed reaction with paraformaldehyde, are amenable to this technology. In a continuous flow setup, the reactants would be pumped through a heated reactor coil or a packed-bed reactor. The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize by-product formation.

The enhanced safety features of continuous flow are particularly relevant for reactions like the Reimer-Tiemann reaction, which is known to be exothermic. lscollege.ac.in By confining the reaction to a small volume within the reactor at any given time, the risk of thermal runaway is significantly mitigated. This approach allows for the use of more aggressive reaction conditions that might be unsafe in a large-scale batch reactor, potentially leading to faster reaction times and higher throughput. While specific examples for the continuous flow synthesis of this compound are not extensively documented, the principles of flow chemistry are broadly applicable to this class of reactions, paving the way for more efficient, safer, and scalable manufacturing processes.

Solvent-Free Reaction Conditions and Heterogeneous Catalysis

The move towards solvent-free reactions represents a significant advancement in the synthesis of salicylaldehydes. These methods not only reduce environmental impact by eliminating solvent waste but can also lead to higher yields and simpler purification processes.

One notable solvent-free method is the ortho-formylation of phenols through reactive grinding. orientjchem.org This technique involves the mechanical grinding of a phenol with a formylating agent, such as paraformaldehyde, in the presence of a catalyst like magnesium methoxide. orientjchem.org The entire reaction occurs in a solid state, obviating the need for any solvent. For many substituted phenols, this process is highly regioselective, yielding the desired salicylaldehyde isomer in good to high yields. orientjchem.org

Heterogeneous catalysts are crucial to the advancement of green synthetic routes. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas-phase reaction), which allows for easy separation and recycling. researchgate.netresearchgate.net This reusability is not only cost-effective but also minimizes waste. researchgate.net In the context of synthesizing salicylaldehyde derivatives and related compounds, solid acid catalysts such as zeolites and zirconia-based catalysts have been employed. researchgate.net For instance, zeolite H-BEA has been identified as a preferred catalyst for the Pechmann reaction, a process that converts phenols and β-ketoesters into coumarins, often under solvent-free conditions. researchgate.net Similarly, silica-supported boric tri-sulfuric anhydride (B1165640) has been shown to be an effective heterogeneous catalyst for the solvent-free synthesis of coumarins from salicylaldehydes. researchgate.net

Table 1: Example of Solvent-Free Synthesis of Salicylaldehydes via Reactive Grinding

| Reactant | Reagent | Catalyst | Conditions | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| Substituted Phenol | Paraformaldehyde | Mg(OMe)₂ | Room Temperature, Grinding | ~10 min | Good to high yield of the corresponding salicylaldehyde | orientjchem.org |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commun.ca These approaches extend beyond simply avoiding solvents and include the use of renewable feedstocks, alternative energy sources, and biodegradable catalysts. mdpi.com

The use of biocatalysts or catalysts derived from renewable sources is a key aspect of green chemistry. Chitosan, a biodegradable polymer derived from chitin, has been demonstrated as an effective and eco-friendly heterogeneous catalyst for various organic reactions, including Michael additions. eurjchem.com Its applicability in reactions involving salicylaldehyde derivatives highlights the potential for using sustainable materials in catalysis. eurjchem.com

Alternative energy sources, such as microwave irradiation, are also being explored to make synthetic processes greener. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. mdpi.com These benefits align with the green chemistry goals of energy efficiency and process intensification. mdpi.commun.ca

Derivatization and Functionalization of 5 Tert Butyl 2 Hydroxybenzaldehyde

Synthesis of Schiff Bases and Related Imines

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of compounds synthesized from 5-tert-butyl-2-hydroxybenzaldehyde. nih.govmdpi.com These reactions are fundamental in creating ligands capable of coordinating with various metal ions.

The cornerstone of Schiff base synthesis is the condensation reaction between the aldehyde group of this compound and the primary amino group of amines or diamines. This reaction typically involves refluxing the reactants in an alcohol medium, often with a few drops of acid as a catalyst, to yield the corresponding imine. scirj.orgresearchgate.net The general scheme for this reaction is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction of this compound with various amines and diamines leads to the formation of a wide array of Schiff base ligands. For instance, condensation with simple primary amines results in bidentate ligands, while reaction with diamines like ethylenediamine (B42938) can produce tetradentate ligands. scirj.org The specific structure of the resulting Schiff base is dictated by the nature of the amine or diamine used.

Table 1: Examples of Amines and Diamines Used in Condensation Reactions

| Amine/Diamine | Resulting Ligand Type |

| Aniline | Bidentate |

| Ethylenediamine | Tetradentate |

| 2-Aminopyridine | Bidentate |

| 2-Aminopyrazine | Bidentate |

This table provides examples of amines and diamines that can be reacted with this compound to form Schiff base ligands.

The reaction of this compound with monofunctional primary amines yields bidentate Schiff base ligands. In these ligands, the phenolic oxygen and the imine nitrogen atoms act as the two coordination sites. researchgate.net These bidentate ligands can coordinate with a metal ion to form stable chelate rings.

When this compound is condensed with a diamine, such as ethylenediamine, a tetradentate Schiff base ligand is formed. scirj.org These ligands, often referred to as salen-type ligands, possess two sets of bidentate [O, N] donor sites. scirj.org The resulting tetradentate ligand can encapsulate a metal ion in a pincer-like fashion, leading to the formation of highly stable metal complexes. These complexes have found applications in catalysis and materials science.

The presence of the bulky tert-butyl group at the 5-position of the benzaldehyde (B42025) ring exerts significant steric hindrance. This steric bulk can influence the geometry and stability of the resulting Schiff base ligands and their metal complexes. The tert-butyl group can restrict the conformational flexibility of the ligand, thereby influencing the coordination geometry around the metal center. nih.gov

In the design of ligands for specific applications, the steric hindrance of the tert-butyl group can be a crucial factor. For example, in the formation of helical metal complexes, the position of the tert-butyl group can affect the intermolecular packing and the resulting supramolecular architecture. nih.gov Research has shown that the placement of the tert-butyl group (ortho vs. para to the phenolic oxygen) can alter the intermolecular distances between metal centers in the crystal lattice. nih.gov

Schiff bases derived from this compound play a significant role in supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions. The ability of these Schiff bases to form well-defined metal complexes allows for the construction of larger, ordered supramolecular architectures. nih.gov

These architectures can include helicates, grids, and cages, where the Schiff base acts as the organic building block and the metal ion serves as the connector. The self-assembly process is driven by the coordination of the ligand to the metal ion and can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion. The resulting supramolecular structures can exhibit interesting properties, such as molecular recognition and catalysis. The study of the supramolecular arrangement of these complexes can provide insights into their potential for binding with biological macromolecules like proteins. nih.gov

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). The reaction of this compound with thiosemicarbazide or its derivatives yields the corresponding this compound thiosemicarbazone. sigmaaldrich.com This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. nih.gov

These derivatives are of interest due to their potential biological activities. The general structure consists of the 5-tert-butyl-2-hydroxyphenyl group attached to the azomethine carbon, which is further linked to the thiourea (B124793) moiety.

Table 2: General Reaction for Thiosemicarbazone Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

This table outlines the general condensation reaction for the synthesis of thiosemicarbazone derivatives from this compound.

Condensation Reactions with Amines and Diamines

Hydroxylation and Halogenation Reactions

Further functionalization of the this compound ring can be achieved through electrophilic aromatic substitution reactions such as hydroxylation and halogenation. These reactions introduce additional functional groups onto the aromatic ring, which can further modify the chemical and physical properties of the molecule.

Information regarding specific hydroxylation and halogenation reactions of this compound is not extensively detailed in the provided search results. However, general principles of electrophilic aromatic substitution on substituted phenols can be applied. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted (with the aldehyde and tert-butyl groups, respectively). Therefore, further substitution would likely occur at the remaining vacant positions on the aromatic ring, subject to steric hindrance from the existing substituents. For instance, bromination of similar 2-hydroxybenzaldehydes has been reported. researchgate.net

Bromination for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) Synthesis

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is achieved through the electrophilic bromination of this compound. chemicalbook.com The presence of the activating hydroxyl group directs the incoming electrophile (bromine) primarily to the ortho and para positions. Since the para position is occupied by the tert-butyl group and the other ortho position contains the aldehyde, bromination occurs at the C3 position.

The reaction is typically carried out by treating this compound with liquid bromine in a solvent such as acetic acid. chemicalbook.com This method has been reported to produce the desired 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde with a high yield, reaching up to 83%. chemicalbook.comsigmaaldrich.com The purity of the final product can be assessed using techniques like Thin Layer Chromatography (TLC). chemicalbook.com

The molecular structure of the resulting compound is stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde group's oxygen. chemicalbook.comchemicalbook.com X-ray crystallography studies have confirmed the structure, showing that the aldehyde group, hydroxyl group, and bromine atom are essentially coplanar with the benzene (B151609) ring. chemicalbook.com

Table 1: Crystallographic Data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.9727 (19) Å |

| b | 12.174 (2) Å |

| c | 18.558 (3) Å |

| Volume (V) | 2253.0 (7) ų |

| Z | 8 |

Data sourced from crystallographic studies. chemicalbook.com

Dihydroxylation to 5-tert-Butyl-2,3-dihydroxybenzaldehyde (B1282982)

The conversion of this compound to 5-tert-butyl-2,3-dihydroxybenzaldehyde involves the introduction of a second hydroxyl group onto the aromatic ring at the C3 position. However, the direct dihydroxylation of this specific substrate is not extensively detailed in the surveyed scientific literature. General methods for the hydroxylation of phenols exist but a specific, established protocol for this particular transformation is not prominently reported.

Reduction Products: 5-tert-Butyl-2-hydroxybenzyl Alcohol

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 5-tert-butyl-2-hydroxybenzyl alcohol. This is a standard transformation in organic synthesis. The reaction is typically accomplished using common reducing agents that are chemoselective for aldehydes and ketones over other functional groups.

Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup step with a protic source, such as water or dilute acid, protonates the resulting alkoxide to give the final alcohol product. The resulting compound, 5-tert-butyl-2-hydroxybenzyl alcohol, retains the phenolic hydroxyl and the tert-butyl groups of the parent molecule.

Formation of Polymeric Structures

This compound can serve as a monomer in the synthesis of polymeric materials. Its aldehyde functionality is key to forming polymeric chains through condensation reactions.

This compound can undergo polycondensation with diamines to form Schiff base polymers, also known as polyimines or polyazomethines. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbon of the aldehyde, followed by the elimination of water to form an imine (-C=N-) linkage. researchgate.netacs.org

When a diamine is used, this reaction can proceed at both ends of the amine monomer, leading to the formation of a long polymer chain. researchgate.net For instance, the reaction of this compound with a diamine like 4,4′-methylenedianiline results in the formation of a Schiff base ligand, and by extension, a polymer if the reaction is designed for polycondensation. mdpi.com These polymers are of interest due to their potential for high thermal stability and conductivity. researchgate.net The general structure of the repeating unit in the polymer backbone would consist of the salicylaldehyde (B1680747) derivative linked to the diamine residue via azomethine groups.

Polymers derived from salicylaldehyde and its derivatives, particularly Schiff base polymers, are widely utilized as ligands to create polymeric catalysts. chemicalbook.com The imine nitrogen and the phenolic oxygen atoms of the salicylaldehyde unit are excellent coordination sites for a wide range of metal ions. chemicalbook.comajol.info This chelation can stabilize metal centers, which can then act as active sites for catalytic reactions.

A relevant example is the use of a coordination polymer synthesized from a derivative, 3-bromo-2-hydroxybenzaldehyde, with manganese(II) acetate (B1210297) and 2-aminopyrimidine. This Mn(II) coordination polymer, which features a 1D chain structure, has demonstrated good catalytic activity and high selectivity in the hydrogenation of 1,3-butadiene. The applications of such polymeric catalysts are significant in industrial processes, including petrochemical refining.

Coordination Chemistry and Metal Complexation

Ligand Properties of 5-tert-Butyl-2-hydroxybenzaldehyde Derivatives

The coordination behavior of Schiff base ligands derived from this compound is dictated by the nature of the amine used in their synthesis and the specific metal ion involved. These ligands can act as bidentate, tridentate, or tetradentate chelating agents, offering a versatile platform for the design of metal complexes with varied geometries and properties.

Schiff base ligands derived from this compound exhibit various chelation modes with transition metals. For instance, in certain iron(III) complexes, these ligands coordinate in a bidentate fashion through the phenolic oxygen and the imine nitrogen atoms (NO bidentate mode). researchgate.net In contrast, when complexed with copper(II), Schiff base thiourea (B124793) derivatives of this compound can act as tetradentate ligands, coordinating through the phenolic oxygen, imine nitrogen, thiourea nitrogen, and sulfur atoms (NNOS tetradentate mode). researchgate.net This flexibility in coordination allows for the formation of complexes with different geometries; for example, iron(III) complexes often adopt a high-spin octahedral geometry, while copper(II) complexes can exhibit a distorted square planar geometry. researchgate.net

The presence of the tert-butyl group at the 5-position of the salicylaldehyde (B1680747) ring significantly influences the steric and electronic properties of the resulting ligands and their metal complexes.

Electronic Effects: The tert-butyl group is an electron-donating group, which can affect the electron density on the aromatic ring and, consequently, on the coordinating atoms. This electronic effect can modulate the strength of the metal-ligand bonds and the redox potential of the metal center. rsc.org The introduction of tert-butyl groups has been shown to raise the LUMO level in some molecular systems, which is a direct consequence of its electron-donating nature. rsc.org In the context of salicylaldehyde-based Schiff-base metal complexes, the presence of t-butyl group substituents can improve the hydrophobicity of the complexes. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff base ligands derived from this compound is typically achieved by reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.

Schiff base thiourea ligands derived from this compound have been successfully used to synthesize iron(III) and copper(II) complexes. researchgate.net The synthesis involves the reaction of the Schiff base thiourea ligand with an iron(III) or copper(II) salt. researchgate.net

Characterization of these complexes is carried out using various physicochemical techniques:

Mass Spectrometry, Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy are used to confirm the formation of the complexes and to study their structural features. researchgate.net

Effective Magnetic Moments help in determining the electronic configuration and geometry of the metal center. For example, the magnetic moments can indicate a high-spin octahedral geometry for iron(III) complexes and a distorted square planar geometry for copper(II) complexes. researchgate.net

Thermogravimetric Analysis (TGA) is employed to investigate the thermal stability of the synthesized complexes. researchgate.net

The analytical data for these complexes support a 1:2 metal-to-ligand ratio for the iron(III) complexes and a 1:1 ratio for the copper(II) complexes. researchgate.net

| Metal Ion | Ligand Type | Coordination Mode | Geometry |

| Iron(III) | Schiff Base Thiourea | NO bidentate | High-spin Octahedral |

| Copper(II) | Schiff Base Thiourea | NNOS tetradentate | Distorted Square Planar |

Organotin(IV) complexes with Schiff base ligands derived from this compound have been synthesized and characterized. rsc.org The synthesis generally involves the reaction of a diorganotin(IV) dichloride with the Schiff base ligand. iaps.org.inresearchgate.net

The structural elucidation of these complexes is achieved through a combination of analytical and spectral studies: nih.gov

Elemental Analysis and Molar Conductance provide information about the stoichiometry and electrolytic nature of the complexes.

IR Spectroscopy is used to determine the binding mode of the Schiff base to the organotin(IV) moiety. nih.gov

NMR Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts in the ¹¹⁹Sn NMR spectra are particularly useful in determining the coordination number of the tin atom. iaps.org.inias.ac.in

In many of these complexes, the Schiff base ligand coordinates to the tin atom in a tridentate manner through the phenolic oxygen, imine nitrogen, and another donor atom (e.g., sulfur in thiosemicarbazone derivatives), leading to a penta-coordinated geometry around the central tin atom. rsc.orgias.ac.in

Manganese(III)-Salen type complexes, where "Salen" refers to a class of tetradentate Schiff base ligands, can be prepared using this compound or its derivatives. These complexes are of significant interest due to their catalytic activities and magnetic properties. figshare.comnih.gov The synthesis involves the reaction of a manganese(II) or manganese(III) salt with the Salen-type ligand. mdpi.com

The characterization of these complexes often reveals a distorted octahedral or square-pyramidal geometry around the manganese(III) center, a consequence of the Jahn-Teller effect for a high-spin d⁴ ion. mdpi.com Spectroscopic techniques such as UV-Vis and IR, along with magnetic susceptibility measurements, are crucial for their characterization. mdpi.comresearchgate.net

Nickel Complexes

A notable example of a nickel complex is the square planar Na[Ni(TBNCA)·OAc], derived from the Schiff base formed between this compound and N-cyclohexylhydrazinecarbothioamide (H₂TBNCA). In this mononuclear complex, the doubly deprotonated ligand coordinates to the Ni(II) ion through the phenolic oxygen, imine nitrogen, and thiolate sulfur atoms. The coordination sphere is completed by an acetate (B1210297) group. rsc.orgmdpi.com

Zinc(II) Complexes with Salophen Ligands

Salophen ligands, a class of tetradentate Schiff bases, can be synthesized using this compound or its derivatives. These ligands form stable complexes with zinc(II) ions. The resulting Zn(II)-salophen complexes often exhibit luminescence and are of interest for their optical properties. researchgate.net The coordination geometry around the zinc(II) center in these complexes is typically square planar or distorted tetrahedral, with the salophen ligand coordinating through two nitrogen and two oxygen donor atoms. mdpi.comuu.nl

Dioxo-Molybdenum(VI) and -Tungsten(VI) Complexes

Schiff base ligands derived from this compound also form stable complexes with higher-valent metals such as molybdenum(VI) and tungsten(VI). A series of cis-dioxomolybdenum(VI) and cis-dioxotungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands, incorporating the 5-tert-butyl-2-hydroxybenzyl moiety, have been synthesized. These complexes, with the general formula [MO₂(Lⁿ)] (where M = Mo or W), have been prepared by reacting the corresponding ligands with [MoO₂(acac)₂] or [WO₂Cl₂(dme)]. researchgate.net

Structural Elucidation of Metal Complexes

The precise molecular structures and coordination environments of these metal complexes have been determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Single Crystal Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in unequivocally determining the solid-state structures of these complexes. For instance, the crystal structure of a copper(II) helicate derived from a Schiff base of this compound revealed detailed bond lengths and angles, confirming the coordination environment around the metal center. acs.org Similarly, the structures of various dioxo-molybdenum(VI) and dioxo-tungsten(VI) complexes have been confirmed by this technique, showing a distorted octahedral geometry around the metal ion. researchgate.netnih.gov

Table 1: Selected Crystallographic Data for a Related this compound Derivative researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2016 (14) |

| b (Å) | 8.9375 (18) |

| c (Å) | 10.922 (2) |

| α (°) | 91.50 (3) |

| β (°) | 107.69 (3) |

| γ (°) | 93.25 (3) |

| Volume (ų) | 668.0 (2) |

| Z | 2 |

Spectroscopic Characterization (IR, UV-Vis, NMR, Mass Spectrometry)

A suite of spectroscopic methods is routinely employed to characterize these metal complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. The disappearance of the phenolic O-H stretching band and shifts in the C=N (imine) stretching frequency upon complexation are key indicators of coordination. For dioxo-molybdenum(VI) and dioxo-tungsten(VI) complexes, the characteristic symmetric and asymmetric stretching vibrations of the cis-MoO₂ or cis-WO₂ core are observed in the 900-1000 cm⁻¹ region. researchgate.netscispace.com

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complexes. These spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. mdpi.comuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligands and their diamagnetic complexes in solution. The disappearance of the phenolic proton signal and shifts in the chemical shifts of protons and carbons near the coordination sites provide evidence of complex formation. mdpi.comnih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. acs.org

Table 2: Representative Spectroscopic Data for a Zinc(II) Salophen Complex Derivative mdpi.com

| Technique | Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.07 (s, 1H), 9.03 (s, 1H), 7.94–7.90 (m, 2H), 7.80 (d, J = 8.0 Hz, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 177.28, 172.60, 163.31, 162.60, 147.49, 147.37, 145.45 |

| UV-Vis (DMSO) | λmax (nm): 370-405, 455 |

Thermal Stability Analysis (Thermogravimetric Analysis)

Advanced Research in Metallosupramolecular Architectures

The field of Metallosupramolecular Chemistry is focused on understanding the factors that dictate the formation of specific complex architectures. The design of the organic ligand is a primary factor that directly influences the final structure and, consequently, the properties of the metallosupramolecular assembly. This compound is a valuable precursor in the synthesis of Schiff base ligands used to create complex structures like helicates.

A helicate is a type of metallosupramolecular architecture consisting of one or more organic ligand strands wrapped helically around a series of metal ions that define the helical axis. mdpi.com The term was first introduced in 1987 by Jean-Marie Lehn to describe copper(I) compounds with a structure reminiscent of the DNA double helix. mdpi.com

Schiff base ligands derived from this compound have proven to be highly suitable for the formation of extended helicate structures. mdpi.com For example, a Schiff base ligand (H₂L²) can be synthesized by reacting this compound with 2,2'-methylenedianiline. The resulting highly aromatic Schiff base ligand is capable of coordinating with metal ions, such as copper(II), to form neutral dinuclear helicates. The formation of these structures is promoted through weak intermolecular interactions, guided by the specific stereochemical information encoded in the ligand. mdpi.com

Subtle modifications in the ligand design can have a significant impact on the resulting metallosupramolecular architecture. The incorporation of bulky substituents, such as the tert-butyl group from this compound, is a key design element that influences the microarchitecture of the extended structure. mdpi.com

Research has demonstrated the effect of the positioning of the tert-butyl group on the final helicate assembly by comparing two different copper(II) helicates. mdpi.com One helicate was formed using a ligand derived from this compound (where the tert-butyl group is in the ortho position relative to the binding site, referred to as H₂L² in the study), and another used a ligand with a tert-butyl group in the para position on a different aromatic ring (H₂L¹). mdpi.com

This comparison revealed that the position of the bulky tert-butyl group influences the intermolecular distances between the metal centers in the extended structure. mdpi.com Specifically, a shorter intermolecular Cu---Cu distance was observed when the ligand featured the tert-butyl groups located further away from the metal binding sites. mdpi.com Furthermore, these small structural changes in the ligands were shown to modulate the magnetic properties of the resulting copper(II) helicates, as observed through Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements. mdpi.com

| Ligand Precursor Aldehyde | Key Structural Feature | Influence on Helicate Architecture | Effect on Magnetic Properties |

|---|---|---|---|

| Aldehyde with para-positioned tert-butyl group (on a separate aniline ring) | Bulky tert-butyl group is distant from the metal binding site. | Results in a shorter intermolecular Cu---Cu distance in the extended structure. mdpi.com | Demonstrates that magnetic properties can be modulated by small structural changes. mdpi.com |

| This compound | Bulky tert-butyl group is closer to the metal binding site. | Leads to a longer intermolecular Cu---Cu distance compared to the alternative ligand. mdpi.com | Exhibits different magnetic behavior, confirming the influence of the tert-butyl group's position. mdpi.com |

Catalytic Applications of 5 Tert Butyl 2 Hydroxybenzaldehyde Derivatives

Catalysis in Organic Transformations

The core structure of 5-tert-butyl-2-hydroxybenzaldehyde is a prime starting point for the synthesis of sophisticated ligands for various organic reactions. The presence of the hydroxyl and aldehyde functionalities allows for the straightforward formation of Schiff bases, which are among the most important classes of ligands in coordination chemistry.

Schiff bases are compounds containing an imine or azomethine group (–C=N–) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. When a chiral amine is used, a chiral Schiff base ligand is produced. These ligands can coordinate with a metal center to create a chiral environment, enabling the catalysis of enantioselective reactions. Salicylaldehyde (B1680747) and its derivatives are excellent precursors for such ligands because they can form stable complexes with a variety of metal ions. tandfonline.com

While direct research on the catalytic applications of Schiff bases derived from this compound is specific, the broader class of salicylaldehyde-based Schiff bases is well-studied in asymmetric catalysis. The principles and reactions demonstrated with similar ligands are applicable and suggest the potential of this compound derivatives.

Chiral Schiff base complexes of copper are known to be effective catalysts for a variety of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and cyclopropanations. The Schiff base ligand, by creating a specific chiral pocket around the copper ion, dictates the stereochemical outcome of the reaction. For instance, copper(II) complexes with Schiff base ligands derived from salicylaldehyde and amino acids have been synthesized and characterized, showing potential in various catalytic applications. researchgate.net The tert-butyl group at the 5-position of the salicylaldehyde backbone in a potential ligand would be expected to influence the steric environment of the catalytic center, which could enhance enantioselectivity in certain reactions.

Table 1: Examples of Enantioselective Reactions Catalyzed by Copper-Schiff Base Complexes Derived from Salicylaldehydes

| Reaction Type | Chiral Ligand Source (Amine) | Substrate | Product | Enantiomeric Excess (ee) |

| Michael Addition | Amino Acid Derivative | α,β-Unsaturated Ketone | Chiral Adduct | Up to 70% |

| Cyclopropanation | Amino Alcohol Derivative | Styrene, Ethyl Diazoacetate | Chiral Cyclopropane | Up to 93% (cis) |

This table presents representative data for salicylaldehyde-derived Schiff base complexes to illustrate the potential of analogous systems based on this compound.

Chiral oxazolidines are another important class of ligands for asymmetric synthesis, and they can be synthesized from salicylaldehyde derivatives. researchgate.net These ligands are particularly effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes. researchgate.netresearchgate.net The synthesis typically involves the condensation of a chiral β-amino alcohol with an aldehyde. A chiral oxazolidine (B1195125) derived from this compound could offer unique steric and electronic properties to the catalytic system. The bulky tert-butyl group could play a crucial role in creating a well-defined chiral environment, potentially leading to high enantioselectivity in the addition of nucleophiles to prochiral substrates. researchgate.net The general utility of chiral oxazoline-containing ligands in asymmetric catalysis is well-established for a wide range of metal-catalyzed transformations. scilit.comnih.gov

In the field of polymer chemistry, significant research has been conducted on the use of dendritic catalysts for ethylene (B1197577) polymerization. While specific studies on dendritic titanium catalysts derived from this compound are not prominent in the available literature, extensive research has been carried out on the closely related compound, 3,5-di-tert-butylsalicylaldehyde. This research provides valuable insights into how a bulky tert-butyl group on the salicylaldehyde framework influences catalytic activity.

Dendritic salicylaldimine titanium catalysts have been synthesized using 3,5-di-tert-butylsalicylaldehyde and a dendrimer core. researchgate.netcsic.es These catalysts, when activated with methylaluminoxane (B55162) (MAO), have shown good catalytic performance for ethylene polymerization, producing ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). researchgate.netresearchgate.netcsic.es The steric hindrance provided by the tert-butyl groups on the ligand is believed to significantly affect the catalytic activity and the molecular weight of the resulting polymer. csic.es

Research has shown that at a reaction temperature of 25°C, a reaction time of 30 minutes, an ethylene pressure of 1.0 MPa, and an Al/Ti molar ratio of 1,000, the catalytic activity can reach 78.56 kg PE/(mol Ti·h). researchgate.netcsic.es The effects of various reaction parameters on the polymerization process have been systematically studied.

Table 2: Effect of Reaction Parameters on Ethylene Polymerization using a Dendritic Titanium Catalyst Derived from 3,5-di-tert-butylsalicylaldehyde

| Parameter | Condition | Catalytic Activity (kg PE/(mol Ti·h)) |

| Al/Ti Molar Ratio | 500 | 45.23 |

| 1000 | 78.56 | |

| 1500 | 65.48 | |

| Reaction Time (min) | 15 | 60.12 |

| 30 | 78.56 | |

| 45 | 70.34 | |

| Temperature (°C) | 25 | 78.56 |

| 50 | 55.89 | |

| 75 | 33.17 | |

| Ethylene Pressure (MPa) | 0.5 | 42.77 |

| 1.0 | 78.56 | |

| 1.5 | 85.23 |

Data is based on studies of catalysts derived from 3,5-di-tert-butylsalicylaldehyde, illustrating the impact of reaction conditions on catalytic performance. researchgate.netcsic.es

Asymmetric Catalysis with Chiral Schiff Base Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Precursors

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of specific organic linkers or precursors that self-assemble into extended networks.

Aldehyde-containing molecules are important building blocks for the synthesis of COFs, particularly through the formation of imine linkages with amine-containing precursors. rsc.org Salicylaldehyde derivatives, with their combination of an aldehyde group for covalent bond formation and a hydroxyl group for potential metal coordination or hydrogen bonding interactions, are attractive candidates for the design of new MOFs and COFs. A 2D MOF based on a Mo–salicylaldehyde-linker has been investigated as a single-atom catalyst. rsc.org

While specific examples of MOFs or COFs constructed from this compound are not widely reported, its structure suggests it could be a valuable precursor. The tert-butyl group would introduce significant porosity and could influence the stacking and inter-layer interactions within the framework, potentially leading to materials with unique adsorption and catalytic properties.

Role in Selective Metal Ion Extraction

Derivatives of this compound have been shown to be effective ligands for the selective extraction of metal ions from aqueous solutions. This application is particularly relevant in hydrometallurgy for metal recovery and purification, as well as in environmental remediation for the removal of toxic heavy metals.

The oxime derivative, this compound oxime, is prepared by the reaction of this compound with hydroxylamine. This oxime acts as a chelating agent, forming stable complexes with metal ions, which facilitates their extraction into an organic phase. It has been noted for its use in the selective extraction of copper. The closely related 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime has been studied for the solvent extraction of thorium(IV) and europium(III) ions, demonstrating selectivity for thorium over europium.

Table 3: Selective Extraction of Metal Ions using Salicylaldehyde Oxime Derivatives

| Metal Ion | Extractant | pH for 50% Extraction (pH₀.₅) | Selectivity |

| Thorium(IV) | 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime | 0.8 | High selectivity for Th(IV) over Eu(III) |

| Europium(III) | 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime | 2.2 | |

| Copper(II) | This compound oxime | Not specified | Noted for selective extraction of copper |

This table includes data for the closely related 3,5-di-tert-butyl derivative to illustrate the potential for selective metal ion extraction.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been applied to salicylaldehyde (B1680747) derivatives to understand their structure, spectroscopic properties, and reactivity. researchgate.net For related compounds like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde, DFT calculations have been performed to optimize molecular geometry, analyze vibrational spectra, and predict NMR chemical shifts. researchgate.netnih.gov

Quantum chemical calculations can predict the most stable three-dimensional arrangement of atoms in 5-tert-Butyl-2-hydroxybenzaldehyde. For similar molecules, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, the geometry has been optimized using DFT at the B3LYP/6-311G+(d,p) level of theory. researchgate.net These calculations typically show that the molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen. researchgate.net

The electronic structure can be elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. For a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV. bsu.by Such calculations help in understanding the electron-donating and accepting capabilities of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental FT-IR and FT-Raman spectra. For related salicylaldehydes, DFT calculations have been used to assign vibrational modes, such as O-H, C-H, C-C, and C=O stretching and bending vibrations. nih.govnih.gov

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when compared with experimental data, aid in the structural confirmation of the molecule. For instance, in a derivative of this compound, 5-(Tert-butyl)-2-formylphenyl acetate (B1210297), the 1H NMR spectrum shows characteristic shifts for the aldehyde proton (10.00 ppm), aromatic protons, and the tert-butyl group (1.30 ppm). mdpi.com The 13C NMR shows the carbonyl carbon at 189.5 ppm. mdpi.com

Table 1: Experimental 1H and 13C NMR Chemical Shifts for a Derivative of this compound

This table is interactive. Users can sort and filter the data.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 10.00 | s | Aldehyde |

| 1H | 7.84 | d | Aromatic |

| 1H | 7.52-7.53 | m | Aromatic |

| 1H | 7.28 | d | Aromatic |

| 1H | 1.30 | s | tert-Butyl |

| 13C | 189.5 | - | Carbonyl |

| 13C | 169.3 | - | Ester C=O |

| 13C | 159.6 | - | Aromatic |

| 13C | 151.0 | - | Aromatic |

| 13C | 130.9 | - | Aromatic |

| 13C | 125.6 | - | Aromatic |

| 13C | 123.5 | - | Aromatic |

| 13C | 120.5 | - | Aromatic |

| 13C | 35.2 | - | tert-Butyl C |

| 13C | 30.5 | - | tert-Butyl CH3 |

Data sourced from a study on 5-(Tert-butyl)-2-formylphenyl acetate. mdpi.com

Computational methods are employed to investigate the mechanisms of reactions involving this compound. For example, in the photochemically-enabled conversion of 2-acyloxybenzaldehydes, a reaction mechanism involving a 1,6-hydrogen atom transfer (1,6-HAT) has been proposed. mdpi.com DFT calculations can be used to model the transition states and intermediates of such reactions, providing insights into the energy barriers and the feasibility of different reaction pathways. mdpi.com For instance, the generation of an acyl radical through a 1,6-HAT process was suggested as a key step in the umpolung reactivity of the aldehyde group. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules over time. While specific MD simulation studies on this compound are not widely reported, this technique has been applied to similar and related molecules to investigate their behavior in different environments, such as in solution or interacting with biological macromolecules. nih.govnih.gov For instance, MD simulations have been used to study the interactions between derivatives of salicylaldehyde and proteins, providing insights into their potential biological activity. nih.govacs.org

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For derivatives of this compound, such modeling could be used to predict properties like reactivity, solubility, or biological activity based on its structural features. While specific, detailed modeling studies for this exact compound are not extensively published, the principles are widely applied in medicinal chemistry and materials science for designing new compounds with desired properties. acs.org

Biological and Pharmacological Research Applications

Antimicrobial Activity

Derivatives of 5-tert-butyl-2-hydroxybenzaldehyde, particularly Schiff bases and their metal complexes, have been a focal point of antimicrobial research. The introduction of an imine group (C=N) through the condensation of the aldehyde with a primary amine often leads to compounds with enhanced biological activity.

Schiff bases derived from salicylaldehydes are known to possess antibacterial properties. ambeed.com Their activity is often enhanced upon coordination with metal ions. nih.gov Research on derivatives of the closely related 5-chloro-salicylaldehyde provides insight into the potential antibacterial efficacy of this class of compounds. A series of Schiff bases synthesized from 5-chloro-salicylaldehyde were tested against a panel of bacteria. nih.gov One of the most active compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Antibacterial Activity of a 5-Chloro-salicylaldehyde Schiff Base Derivative

Minimum Inhibitory Concentration (MIC) values for (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | 45.2 | nih.gov |

| Staphylococcus aureus | Gram-positive | 3.4 | nih.gov |

| Escherichia coli | Gram-negative | 1.6 | nih.gov |

| Pseudomonas fluorescence | Gram-negative | 2.8 | nih.gov |

The antifungal potential of salicylaldehyde (B1680747) derivatives has also been investigated. Metal complexes, in particular, have shown promise as potential antifungal agents, with studies indicating that 20.9% of metal-containing compounds tested in one large screen showed activity against Candida and Cryptococcus strains. However, the activity is highly dependent on the specific structure of the compound. For instance, while many Schiff base metal complexes exhibit antifungal properties, a study on sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde found that they possessed almost no antifungal potency. nih.gov

In contrast, other studies on Schiff bases from 5-chloro-salicylaldehyde have identified compounds with notable activity against fungal pathogens like Aspergillus niger. nih.gov The compound (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, which was effective against bacteria, also inhibited the growth of this fungus with an MIC of 47.5 µg/mL. nih.gov

Anticancer Potential and Cytotoxic Activity

This compound is a precursor used in the synthesis of novel metal complexes with potential applications in cancer research. rasayanjournal.co.in The resulting compounds, particularly those involving metals like vanadium, have been evaluated for their ability to kill cancer cells (cytotoxicity) and inhibit their proliferation.

The cytotoxic effects of derivatives are typically assessed against various human cancer cell lines. Vanadium complexes with ligands derived from pyridoxal (B1214274) were evaluated for their cytotoxicity against the A549 lung cancer cell line. nih.gov The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that the cytotoxic effect was time-dependent, with greater activity observed after 48 hours of treatment. nih.gov

Furthermore, research into other vanadium complexes has demonstrated selective cytotoxicity against pancreatic cancer cells (PANC-1) while being less harmful to non-tumor cells. semanticscholar.org This selectivity is a highly desirable characteristic in the development of anticancer agents. Silver complexes have also been noted for their cytotoxic properties against cell lines including hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549). nih.gov

Cytotoxic Activity of Vanadium-Pyridoxal Derived Complexes

IC50 values of various vanadium complexes against the A549 lung cancer cell line after 48 hours of treatment.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Vanadium Complex 1 | >100 | nih.gov |

| Vanadium Complex 2 | 375.28 ± 32.09 | nih.gov |

| Vanadium Complex 3 | 65.32 ± 9.95 | nih.gov |

| Vanadium Complex 4 | 150.91 ± 14.12 | nih.gov |

The mechanism by which these compounds exert their anticancer effects often involves the modulation of critical cellular signaling pathways. Vanadium complexes, for example, have been shown to induce a significant increase in reactive oxygen species (ROS) within cancer cells. nih.govsemanticscholar.org This oxidative stress can trigger a cascade of events, including cell cycle arrest and programmed cell death (apoptosis). nih.gov

Specific research on vanadium complexes against pancreatic cancer cells (PANC-1) found that they caused cell cycle arrest in the G2/M phase, which is often associated with mitotic catastrophe, a form of cell death. semanticscholar.org At higher concentrations, these derivatives induced a mixed type of cell death involving both apoptosis and necroptosis. semanticscholar.org The induction of apoptosis in human colorectal carcinoma cells by a vanadium complex with N-(2-hydroxyacetophenone) glycinate (B8599266) was shown to occur through the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. nih.gov

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound itself is limited; however, studies on related salicylaldehyde derivatives suggest a potential for this class of compounds to modulate inflammatory responses. For example, salicylaldehyde benzoyl hydrazones and their zinc(II) complexes have demonstrated an expressive anti-inflammatory profile, with inhibitory effects comparable or superior to the standard drug indomethacin (B1671933) in a zymosan-induced peritonitis model. nih.gov

In another study, secondary amines derived from salicylaldehyde were assessed for their anti-inflammatory activity using an in vitro bovine serum albumin (BSA) denaturation assay. mdpi.combohrium.com Several of the synthesized compounds showed moderate anti-inflammatory activity in this assay. mdpi.combohrium.com These findings, while not directly involving this compound, highlight the therapeutic potential of the broader salicylaldehyde family in the context of inflammatory conditions. mdpi.com

Inhibition of COX Enzymes

The anti-inflammatory potential of phenolic compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Research has explored the inhibitory effects of various substituted phenols on COX-1 and COX-2. While direct inhibitory data for this compound is not extensively detailed in the available literature, the broader class of di-tert-butyl phenol (B47542) derivatives has been recognized for its significant COX inhibitory properties. nih.govjustia.com These compounds are investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways. nih.govnih.gov

For instance, a series of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols were synthesized and evaluated for their COX inhibition. One of the potent compounds in this series, (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol, demonstrated an IC50 value of 0.67 µM for cyclooxygenase. nih.gov Another study on novel di-tertiary-butyl phenylhydrazones as dual COX-2/5-LOX inhibitors identified (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide as a potent COX-2 inhibitor with an IC50 of 5.13 μM, which is comparable to the widely used COX-2 inhibitor, Celecoxib (IC50 = 6.49 μM). nih.gov These findings suggest that the tert-butylated phenol scaffold, a core feature of this compound, is a promising pharmacophore for designing COX inhibitors.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol | Cyclooxygenase | 0.67 |

| (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide | COX-2 | 5.13 |

| Celecoxib (Reference) | COX-2 | 6.49 |

Modulation of Inflammatory Pathways

The inhibition of COX enzymes by this compound and its derivatives directly impacts inflammatory pathways. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this enzymatic activity, these compounds can effectively reduce the production of pro-inflammatory prostaglandins. biomolther.org

The anti-inflammatory effects of tert-butylated phenols have been demonstrated in various studies. For example, combinations of artificial antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (B74144) (BHA) have been shown to synergistically inhibit the expression of the Cox2 gene in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This suggests that these compounds can modulate inflammatory responses at the genetic level. Derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) have also been designed as orally active, nonulcerogenic anti-inflammatory agents. acs.org The mechanism of action is believed to involve the inhibition of enzymes within the inflammatory pathways.

Antioxidant Properties and Free Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This compound shares this characteristic. The presence of the electron-donating tert-butyl group on the aromatic ring enhances the stability of the resulting phenoxy radical, which in turn contributes to the compound's antioxidant efficacy. mdpi.com

The antioxidant activity of tert-butylated phenols is well-documented. mdpi.com They are effective at scavenging free radicals and inhibiting lipid peroxidation. For example, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, a related compound, was designed as a potent radical-scavenging antioxidant against lipid peroxidation and was found to be superior to alpha-tocopherol (B171835) in certain assays. nih.gov The free radical scavenging abilities of flavonoids, which share phenolic structural motifs, have been shown to be a key mechanism of their protective effects against mutagenicity induced by hydroperoxides. nih.govresearchgate.net

| Compound/Class | Antioxidant Activity |

|---|---|

| tert-Butylated Phenols | Effective free radical scavengers and inhibitors of lipid peroxidation. |

| 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran | Potent radical-scavenging antioxidant against lipid peroxidation. |

| Flavonoids | Protection against hydroperoxide-induced mutagenicity via radical scavenging. |

Metal Ion Chelation in Biological Systems

Salicylaldehyde and its derivatives are excellent chelating agents due to the presence of the hydroxyl and aldehyde groups in ortho positions, which can coordinate with metal ions to form stable complexes. This compound, as a derivative of salicylaldehyde, possesses this metal-chelating capability. The chelation of metal ions is a crucial aspect of biological systems, as metal ions play vital roles in various enzymatic reactions and cellular processes. nih.gov

The ability of this compound to form Schiff base complexes with various metal ions has been explored. jmchemsci.comnih.gov These metal complexes have shown a range of biological activities, including antibacterial, antifungal, and anticancer properties. jmchemsci.comnih.govresearchgate.net The formation of these complexes can modulate the biological activity of both the ligand and the metal ion. For instance, the synthesis of copper chelates of 3-(carboxyalkyl)salicylaldehyde derivatives has been reported for the spectrophotometric determination of copper ions. oup.com This highlights the strong affinity of salicylaldehyde-type ligands for metal ions.

Investigation as Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. chemicalbook.comsigmaaldrich.comgeorganics.sk Its reactive aldehyde and hydroxyl groups allow for a variety of chemical modifications, leading to the creation of a diverse range of derivatives.

Specifically, it is used in the synthesis of various organic ligands, such as:

this compound thiosemicarbazone (THTB) sigmaaldrich.com

4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol sigmaaldrich.com

2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol sigmaaldrich.com

Furthermore, it is a precursor in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin (B87310) complexes that have been evaluated for their cytotoxic activity. chemicalbook.com The development of derivatives such as 1,3,4-oxadiazoles and 1,2,4-triazoles from related di-tert-butyl-hydroxyphenyl structures has led to the discovery of orally active and nonulcerogenic anti-inflammatory agents. acs.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 5-tert-Butyl-2-hydroxybenzaldehyde and its related compounds in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum provides distinct signals for the aldehyde, hydroxyl, aromatic, and tert-butyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton appears as a sharp singlet significantly downfield, a result of the deshielding effect of the carbonyl group. rsc.org The phenolic hydroxyl proton signal is also observed, though its position can be variable. The aromatic protons exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. rsc.org The nine equivalent protons of the tert-butyl group appear as a sharp singlet in the upfield region. rsc.org

Detailed ¹H NMR chemical shifts for this compound are presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.89 | singlet | - |

| Ar-H (ortho to CHO) | 7.52 | doublet | 2.4 |

| Ar-H (meta to CHO) | 7.59 | doublet of doublets | 8.7, 2.4 |

| Ar-H (para to CHO) | 6.94 | doublet | 8.7 |

| C(CH₃)₃ | 1.33 | singlet | - |

| Solvent: CDCl₃ rsc.org |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the tert-butyl group. The chemical shifts in ¹³C NMR are indicative of the electronic environment and hybridization of the carbon atoms. For instance, the carbonyl carbon (CHO) is typically found in the highly deshielded region of the spectrum. The carbon attached to the hydroxyl group (C-OH) and the carbon bearing the tert-butyl group also have characteristic chemical shifts. mdpi.com

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives like Schiff base ligands and their metal complexes, a suite of 1D and 2D NMR experiments is employed. nih.gov

1D NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques establish connectivity between atoms.

COSY (Correlated Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the adjacent protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on its attached proton. nih.gov